Product packaging for 4-Chromanol(Cat. No.:CAS No. 1481-93-2)

4-Chromanol

Cat. No.: B072512
CAS No.: 1481-93-2
M. Wt: 150.17 g/mol
InChI Key: MGSHXMOLUWTMGP-UHFFFAOYSA-N
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Description

4-Chromanol is a fundamental chromane derivative that serves as a critical synthetic intermediate and a privileged scaffold in medicinal chemistry and chemical biology research. Its core structure is integral to a wide array of biologically active molecules, most notably the tocopherols and tocotrienols that constitute the vitamin E family. Consequently, this compound is extensively utilized in studies focused on oxidative stress, lipid peroxidation, and cellular antioxidant defense mechanisms. Researchers employ this compound as a key building block for the synthesis of novel chromane-based analogs to explore structure-activity relationships and develop new therapeutic agents. Its inherent antioxidant properties, primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, make it a valuable tool compound for investigating redox biology in various in vitro models. Furthermore, this compound is investigated for its potential role in modulating signal transduction pathways and its interactions with specific enzymes and receptors. This compound is provided for research purposes to advance the understanding of chromane chemistry and its applications in drug discovery, neurobiology, and cardiovascular research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B072512 4-Chromanol CAS No. 1481-93-2

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933308
Record name 3,4-Dihydro-2H-1-benzopyran-4-ol
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1481-93-2
Record name 4-Chromanol
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Record name Chroman-4-ol
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Record name 3,4-Dihydro-2H-1-benzopyran-4-ol
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Record name Chroman-4-ol
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Advanced Synthetic Methodologies for 4 Chromanol and Its Analogues

Stereoselective Synthesis of Chiral 4-Chromanols

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral 4-chromanols for pharmaceutical and research applications. Modern strategies employ catalytic systems and carefully planned reaction sequences to control the formation of specific stereoisomers.

Enantioselective Catalytic Approaches (e.g., Chiral Fe(II) Complex Catalysis, Organocatalysis)

Chiral Fe(II) Complex Catalysis: A highly effective method for producing chiral 4-chromanols involves the use of a chiral N,N′-dioxide/Fe(OTf)₂ complex. nih.govrsc.org This system catalyzes an enantioselective nih.govnih.gov O-to-C rearrangement of racemic alkyl vinyl ethers under mild conditions. nih.gov The process is initiated by the coordination of the substrate to the iron(II) center, followed by the heterolytic cleavage of an alkyl C-O bond to form an enolate anion and an o-quinone methide cation. rsc.org The chiral ligand directs the subsequent bond recombination and cyclization, leading to the formation of the chiral 4-chromanol with a new stereogenic center. nih.govrsc.org

This approach is notable for its efficiency, providing access to a diverse range of 4-chromanols with excellent yields and high enantioselectivities, often with catalyst loadings as low as 0.1–5.0 mol%. nih.gov

Interactive Data Table: Chiral Fe(II)-Catalyzed Synthesis of 4-Chromanols

Substrate Precursor Product Yield (%) Enantiomeric Excess (ee, %)
Racemic 2-(phenyl(vinyloxy)methyl)phenol (R)-2-phenylchroman-4-ol 93 98
Racemic 2-((4-methoxyphenyl)(vinyloxy)methyl)phenol (R)-2-(4-methoxyphenyl)chroman-4-ol 99 99
Racemic 2-((4-chlorophenyl)(vinyloxy)methyl)phenol (R)-2-(4-chlorophenyl)chroman-4-ol 94 98
Racemic 2-(vinyloxy(4-(trifluoromethyl)phenyl)methyl)phenol (R)-2-(4-(trifluoromethyl)phenyl)chroman-4-ol 76 96

Data sourced from Chemical Science, 2020. nih.govrsc.org

Organocatalysis: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. nih.govyoutube.com In the context of chromanol synthesis, organocatalysts can activate substrates through the formation of transient intermediates like iminium or enamine ions. nih.govyoutube.com For instance, a novel asymmetric organocatalytic 1,6-addition/1,4-addition sequence has been developed for the synthesis of chiral chromans from 2,4-dienals and hydroxyarenes. nih.gov This cascade reaction, directed by an organocatalyst, proceeds through a vinylogous iminium-ion intermediate, yielding optically active chromans in high yields (94-99% ee) by controlling the formation of one out of four possible regioisomers. nih.gov Proline and its derivatives are classic examples of organocatalysts used in asymmetric synthesis, such as in the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which showcases the power of this approach. youtube.com

Aldol (B89426)/Mitsunobu Reaction Sequences for Stereochemical Control

The combination of Aldol and Mitsunobu reactions provides a powerful strategy for exerting precise control over the stereochemistry of 4-chromanols. An Aldol reaction can be used to construct the basic carbon skeleton and introduce initial stereocenters. youtube.com For example, an Aldol addition between a ketone and an aldehyde can form a β-hydroxy ketone, a key intermediate. youtube.com

Following the Aldol reaction, the Mitsunobu reaction serves as a crucial tool for the stereospecific inversion of a hydroxyl group. wiley.com This reaction converts a primary or secondary alcohol into various other functional groups, such as an ester, with a clean inversion of the stereogenic center. wiley.com The mechanism involves the activation of the alcohol by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethylazodicarboxylate, DEAD), making it a good leaving group for subsequent Sₙ2 attack by a nucleophile. wiley.com By strategically applying a Mitsunobu reaction to a chiral alcohol intermediate, chemists can invert a specific stereocenter to achieve the desired diastereomer of the final this compound product that may not be accessible through other means.

Transition Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis offers another robust avenue for the enantioselective synthesis of the chroman scaffold. cam.ac.ukcaltech.edu Various transition metals, including rhodium and palladium, have been employed in asymmetric C-H functionalization and cyclization reactions. caltech.eduthieme-connect.de

One notable example is the use of chiral cyclopentadienyl (B1206354) rhodium (CpRh) complexes, which have proven to be highly efficient catalysts. thieme-connect.de These catalysts exhibit high reactivity and broad functional group tolerance in asymmetric C-H functionalization reactions that can be applied to construct the chroman ring system. thieme-connect.de Similarly, palladium-catalyzed asymmetric allylic alkylation of enolates is a powerful method for creating sterically congested carbon stereocenters, a challenge often encountered in the synthesis of substituted chromanols. caltech.edu These methods provide access to highly enantioenriched products by carefully designing chiral ligands that control the stereochemical outcome of the cyclization step. cam.ac.ukthieme-connect.de

"Green Chemistry" Perspectives and Environmentally Benign Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. nih.govijesrr.org Key strategies include the use of safer, renewable, and environmentally benign solvents, such as water, or performing reactions under solvent-free conditions. nih.govpsu.edu

The use of reusable, heterogeneous catalysts, such as natural zeolites (e.g., clinoptilolite), has been demonstrated for the synthesis of related chromene structures in aqueous media. psu.edu Such catalysts can be easily removed by filtration and reused, reducing waste. psu.edu Furthermore, energy-efficient techniques like microwave irradiation have been successfully employed to accelerate reactions, such as the synthesis of 4-chromanone (B43037) precursors, often leading to higher yields in shorter reaction times. nih.govnih.govfrontiersin.org These approaches align with the goals of green chemistry by preventing waste, improving atom economy, and reducing the use of hazardous substances. nih.govresearchgate.net

Functionalization and Derivatization Strategies of the Chromanol Scaffold

The versatility of the chromanol core allows for extensive functionalization, typically by first synthesizing a substituted 4-chromanone intermediate, which can then be modified.

Synthesis of Substituted 4-Chromanones and their Reduction to 4-Chromanols

A prevalent and efficient route to a wide array of substituted 4-chromanols begins with the synthesis of the corresponding 4-chromanone. rsc.org A common method involves a base-promoted crossed Aldol condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.gov This is followed by an intramolecular oxa-Michael addition to cyclize the intermediate and form the 4-chromanone ring system. nih.gov This one-step procedure is often accelerated using microwave irradiation. nih.govnih.govacs.org

Another synthetic route involves the Michael addition of phenols to acrylonitrile, which generates 3-aryloxypropanenitriles. researchgate.net These intermediates are then treated with a strong acid, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), to induce cyclization and afford the 4-chromanone. researchgate.net

Once the desired substituted 4-chromanone is obtained, it can be readily converted to the corresponding this compound. This is achieved through the reduction of the ketone at the C-4 position. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. acs.org This reduction typically proceeds with high efficiency to yield the final this compound product.

Interactive Data Table: Synthesis of Substituted 4-Chromanones via Aldol Condensation/Oxa-Michael Addition

2'-Hydroxyacetophenone Aldehyde Product (4-Chromanone) Yield (%)
2'-Hydroxy-3-bromo-5-chloroacetophenone Hexanal 8-Bromo-6-chloro-2-pentylchroman-4-one 70
2'-Hydroxy-3,5-dibromoacetophenone Hexanal 6,8-Dibromo-2-pentylchroman-4-one 88
2'-Hydroxy-3-bromo-5-chloroacetophenone Butyraldehyde 8-Bromo-6-chloro-2-propylchroman-4-one 60
2'-Hydroxyacetophenone Hexanal 2-Pentylchroman-4-one 61

Data sourced from J. Med. Chem., 2012 and Molecules, 2012. nih.govacs.org

Introduction of Bulky Substituents and Spiro Systems

The incorporation of sterically demanding, or "bulky," substituents and the construction of spirocyclic systems are advanced strategies to modulate the physicochemical properties and biological activities of the this compound scaffold. These modifications can enhance target binding affinity, improve pharmacokinetic profiles, and introduce novel three-dimensional complexity.

Methodologies for introducing bulky substituents often involve the use of specific aldehydes in condensation reactions. For instance, the stereoselective synthesis of chromane (B1220400) derivatives can be achieved through a domino Michael/hemiacetalization reaction of (E)-2-(2-nitrovinyl)phenols with various linear and branched aldehydes. Current time information in Mumbai, IN.researchgate.net While linear aldehydes like propanal, butanal, and pentanal react to form the corresponding substituted chromanes in high yields, branched aldehydes such as 3-methylbutanal (B7770604) and 2-methylpropanal have also been successfully employed to introduce bulky groups. Current time information in Mumbai, IN.researchgate.net Another approach involves the synthesis of 2-alkyl substituted 4-chromanones, which serve as precursors to 4-chromanols. wikipedia.org Research has shown that 5,7-dihydroxy-4-chromanones featuring long aliphatic alkyl chains (from six to nine carbons) or a branched, unsaturated 2-(2,6-dimethyl-5-heptenyl) group exhibit significant antibacterial activity, suggesting that increased lipophilicity and conformational flexibility can be advantageous. wikipedia.org However, in some contexts, such as SIRT2 inhibition, bulky groups connected directly to the chroman-4-one ring can reduce activity, whereas a phenethyl substituent is well-tolerated, indicating a nuanced structure-activity relationship. researchgate.net

Spiro systems, which contain a central atom common to two rings, represent a significant structural modification of the this compound core. The inherent three-dimensionality and conformational rigidity of spirocyclic motifs are increasingly utilized in drug discovery. nih.gov Multicomponent reactions are a prominent strategy for efficiently constructing these complex architectures. doi.org Specific examples include the synthesis of spiro[chroman-4,3'-oxindole] and spiro[chromane-2,4′-piperidin]-4-one derivatives, which have been investigated as potential quorum sensing inhibitors. doi.orgnih.gov Furthermore, a diastereoselective synthesis for spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been developed via the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol, yielding compounds with notable antimicrobial and antioxidant properties. nih.gov The Diels-Alder reaction, catalyzed by titanium tetrachloride (TiCl4), also provides a pathway to novel spiro-heterocyclic systems. beilstein-journals.org

Table 1: Synthetic Strategies for Bulky and Spiro-Substituted Chromanols and Analogues
System TypeSynthetic MethodKey Reagents/CatalystsResulting Structure ExampleReference(s)
Bulky Alkyl SubstituentsDomino Michael/Hemiacetalization(E)-2-(2-nitrovinyl)phenols, Branched Aldehydes (e.g., 3-methylbutanal)3,4-disubstituted chromanes Current time information in Mumbai, IN.researchgate.net
Long-Chain Alkyl SubstituentsPressure Tube Synthesis2'-hydroxyacetophenones, Long-chain Aldehydes2-n-nonyl-5,7-dihydroxy-4-chromanone wikipedia.org
Spiro[chromane-pyrimidine]Acid-Catalyzed Condensation6-styryl-4-aryldihydropyrimidin-2-ones, Resorcinol, CH3SO3OHspiro[chromane-2,4′-pyrimidin]-2′(3′H)-one nih.gov
Spiro[chromane-piperidine]1,4-Addition/Cyclizationm-bromo-o-hydroxyacetophenonespiro[chromane-2,4′-piperidin]-4-one nih.gov
General Spiro-HeterocyclesDiels-Alder ReactionDienophiles, Dienes, TiCl4oxaspiro[bicyclo[2.2.1]heptane-2,1-cyclohexane]dione system beilstein-journals.org

Selanylation and Other Chalcogen Atom Incorporations

The incorporation of heavier chalcogens, such as selenium and sulfur, into the chromanol framework in place of or in addition to the endogenous oxygen atom, gives rise to seleno- and thio-chromanols and their derivatives. These modifications significantly alter the electronic and steric properties of the molecule, often leading to unique biological activities. Selenium and sulfur belong to the same group 16 as oxygen, but the C-Se and C-S bonds are weaker and longer than the C-O bond, which influences their chemical reactivity. wikipedia.org

A key strategy for introducing selenium involves the cascade selanylation/cyclization of alkynyl aryl ketones with sulfonoselenoates. researchgate.net This metal-free and oxidant-free method allows for the synthesis of a variety of 2-substituted 3-selanyl-chromenones, demonstrating broad functional group tolerance. researchgate.net The development of multicomponent reactions (MCRs) has also provided a green and efficient pathway to organochalcogen compounds. doi.org For example, copper-catalyzed cyclocondensation and C-H activation can be used to synthesize 4-(organylselanyl)-1H-pyrazoles, showcasing a method that could be adapted for related heterocyclic systems. doi.org

In the realm of sulfur incorporation, methods have been developed for the synthesis of thiochromanes, the sulfur analogues of chromanes. A base-mediated, facile synthesis of 3-sulfonyl-4H-chromenes has been developed from o-hydroxychalcones and 2-bromoallyl sulfones, where the latter serves as a stable surrogate for sensitive allenyl sulfones. beilstein-journals.org This reaction proceeds via a hetero-Michael addition followed by an intramolecular Michael addition. beilstein-journals.org Another advanced approach involves a C-H sulfenylation/radical cyclization sequence starting from O-benzylated phenols. nih.gov This protocol uses S-Aryl dibenzothiophenium salts as precursors, which undergo a photocatalytically triggered single-electron transfer to initiate a radical cyclization, ultimately delivering 6H-benzo[c]chromene scaffolds. nih.gov Furthermore, direct synthesis of 2H-thiochromanol derivatives has been reported, leading to compounds with potential antileishmanial activity. researchgate.net

Table 2: Methods for Chalcogen Incorporation in Chromane and Chromene Scaffolds
ChalcogenMethodologyKey PrecursorsResulting ScaffoldReference(s)
SeleniumCascade Selanylation/CyclizationAlkynyl aryl ketones, Sulfonoselenoates3-Selanyl-chromenone researchgate.net
SulfurBase-Mediated Annulationortho-Hydroxychalcones, 2-Bromoallyl sulfones3-Sulfonyl-4H-chromene beilstein-journals.org
SulfurC–H Sulfenylation/Radical Cyclizationo-Benzyl-protected phenols, S-Aryl dibenzothiophenium salts6H-Benzo[c]chromene nih.gov
SulfurDirect SynthesisAryl thiols, Styryl diazo imides2H-Thiochromanol researchgate.net

Photoredox-Catalyzed Cyclization Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical species under mild and non-toxic conditions. This approach has been successfully applied to the synthesis of the chromanol core and its analogues, offering a sustainable alternative to traditional methods.

A notable application is the doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. nih.gov This transformation functions as a Giese-type reaction involving two independent decarboxylation steps. The cycle is initiated by the first decarboxylation and completed by the second. nih.gov The reaction utilizes N-(acyloxy)phthalimides as precursors for alkyl radicals, which then add to electron-deficient olefins generated from coumarin-3-carboxylic acids or chromone-3-carboxylic acids. nih.gov Key parameters for the success of this transformation include the use of a photoredox catalyst, visible light, a base, an anhydrous solvent, and an inert atmosphere. nih.gov This method provides access to biologically relevant substituted chroman-2-ones and chroman-4-ones in good to high yields. nih.gov

Another photoredox-catalyzed strategy involves the cyclization of S-Aryl dibenzothiophenium salts to form 6H-benzo[c]chromene scaffolds. nih.gov In this process, a photocatalytically triggered single-electron transfer to the sulfonium (B1226848) salt promotes the formation of an aryl radical. This radical then undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion that is driven by rearomatization to yield the final tricyclic product. nih.gov This light-driven reaction is efficient for a range of substrates and is scalable. nih.gov

Table 3: Photoredox-Catalyzed Synthesis of Chromanone Analogues
Reaction TypeKey PrecursorsCatalyst SystemKey Reaction StepsProduct TypeReference(s)
Doubly Decarboxylative Giese ReactionN-(acyloxy)phthalimides, Chromone-3-carboxylic acidsVisible Light, Photoredox Catalyst, Base1. Radical generation via decarboxylation. 2. Radical addition to olefin. 3. Final decarboxylation.2-Substituted-chroman-4-ones nih.gov
Radical Cyclization/Ring ExpansionS-Aryl dibenzothiophenium salts (from o-benzyl-protected phenols)Visible Light, Photoredox Catalyst1. Single-electron transfer to sulfonium salt. 2. Aryl radical formation. 3. 5-exo-trig cyclization. 4. Ring expansion.6H-Benzo[c]chromenes nih.gov

Synthetic Routes to Bioactive this compound Intermediates for Medicinal Chemistry

The this compound scaffold and its immediate precursor, 4-chromanone, are considered privileged structures in medicinal chemistry due to their presence in numerous molecules with diverse biological activities. nih.gov Synthetic efforts are often directed at producing libraries of these compounds for screening and development as therapeutic agents.

A common and effective strategy involves the synthesis of 2-substituted 4-chromanones, which can then be reduced to the corresponding this compound derivatives. wikipedia.org For example, 7-hydroxy-4-chromanones have been synthesized and subsequently reduced using sodium borohydride (NaBH4) to yield 4-chromanols. wikipedia.org This reduction was shown to significantly improve antibacterial activity against strains like MRSA and potent antituberculosis activity, highlighting the importance of the 4-hydroxyl group for certain biological functions. wikipedia.org

The synthesis of chroman-4-one derivatives has also been a focus for developing enzyme inhibitors. A one-step, base-mediated aldol condensation using microwave irradiation has been employed to efficiently synthesize a series of substituted chroman-4-ones evaluated as selective inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative disorders. researchgate.net

Furthermore, the structural and chemical diversity of the chromanol framework is expanded through the creation of spirocyclic systems and the incorporation of other heteroatoms, leading to novel bioactive intermediates. Diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has produced compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as potent antioxidant properties. nih.gov Similarly, spiro[chromane-2,4′-piperidin]-4-one analogues have been designed and synthesized as quorum sensing inhibitors, which target bacterial communication to disrupt pathogenesis. nih.gov The synthesis of sulfur-containing analogues, such as 2H-thiochromanols, has also yielded derivatives with promising antileishmanial activity. researchgate.net These examples underscore the modularity of the chromanol core, allowing for targeted synthetic modifications to generate intermediates for a wide range of medicinal chemistry applications. windows.net

Table 4: Synthesis of Bioactive this compound Intermediates and Analogues
Intermediate/Analogue ClassSynthetic ApproachTargeted Biological ActivityReference(s)
2-Alkyl-4-chromanolsReduction of 4-chromanones with NaBH4Antibacterial (MRSA), Antituberculosis wikipedia.org
Substituted Chroman-4-onesMicrowave-assisted aldol condensationSIRT2 Inhibition (Neurodegenerative diseases) researchgate.net
Spiro[chromane-pyrimidine] derivativesDiastereoselective acid-catalyzed condensationAntimicrobial, Antioxidant nih.gov
Spiro[chromane-piperidine] derivativesMultistep synthesis including 1,4-additionQuorum Sensing Inhibition nih.gov
2H-Thiochromanol derivativesMultistep synthesis from aryl thiolsAntileishmanial researchgate.net

Elucidation of Biological Activities and Pharmacological Mechanisms of 4 Chromanol Derivatives

Antioxidant Activity and Radical Scavenging Properties of Chromanol-Type Compounds

Chromanol derivatives are well-regarded for their antioxidant capabilities, primarily their ability to scavenge oxygen-centered radicals. This activity is crucial in mitigating oxidative stress within biological systems. The effectiveness of these compounds is dictated by the kinetics of their reactions with radicals and the efficiency of their regeneration.

For a chromanol to act as a potent chain-breaking antioxidant, it must be efficiently regenerated from its oxidized radical form. Biological systems have evolved mechanisms to recycle these compounds. Vitamin C (ascorbate) plays a crucial role in this process. Despite being in the aqueous phase, ascorbate can reduce the membrane-bound chromanoxyl radical, regenerating the parent chromanol and allowing it to scavenge more radicals. researchgate.net This recycling is a vital aspect of the cooperative antioxidant network in the body.

Similarly, ubiquinol (the reduced form of coenzyme Q10) can also participate in the reduction of chromanoxyl radicals. nih.gov Laser-induced one-electron oxidation studies have demonstrated that both ubiquinol and ascorbate can effectively reduce chromanoxyl radicals, restoring their antioxidant capacity. nih.gov The rates of these reduction reactions are crucial for maintaining the antioxidant potential of chromanols. For instance, the radical derived from twin-chromanol is reduced by both ubiquinol and ascorbate at a faster rate than the tocopheroxyl radical. nih.gov

Alpha-tocopherol, the most biologically active form of vitamin E, serves as a benchmark for comparing the antioxidant activity of other chromanol derivatives. The structure of the chromanol, including the substitution pattern on the ring and the nature of the side chain, significantly influences its antioxidant potency.

Several studies have compared novel synthetic chromanols to alpha-tocopherol. For example, a dimeric chromanol, referred to as twin-chromanol, has demonstrated superior radical scavenging properties compared to alpha-tocopherol. nih.gov It also exhibits a significantly slower disproportionation rate of its corresponding chromanoxyl radical, which is an advantageous kinetic property. nih.gov Furthermore, the ability of a chromanol derivative to deliver more than one reducing equivalent can make it a more promising artificial antioxidant. nih.gov

The table below summarizes the comparative antioxidant properties of different chromanol derivatives.

CompoundRadical Scavenging PropertiesDisproportionation Rate of RadicalReduction by Ubiquinol/Ascorbate
Alpha-Tocopherol StandardStandardStandard
Pentamethylchromanol Studied in comparisonStudied in comparisonStudied in comparison
Ubichromanol Studied in comparisonStudied in comparisonStudied in comparison
Ubichromenol Studied in comparisonStudied in comparisonStudied in comparison
cis-Oxachromanol Studied in comparisonStudied in comparisonStudied in comparison
trans-Oxachromanol Studied in comparisonStudied in comparisonStudied in comparison
Twin-Chromanol Better than alpha-tocopherolSignificantly slower than alpha-tocopherolFaster than tocopheroxyl radical

This table is based on comparative data and highlights the enhanced properties of certain synthetic chromanols. nih.gov

Antimicrobial and Antituberculosis Research

Beyond their antioxidant effects, derivatives of the 4-chromanol scaffold, particularly 4-chromanones, have been investigated for their potential as antimicrobial agents. Research has focused on their efficacy against both common bacterial pathogens and the more resilient Mycobacterium tuberculosis.

Several synthesized 4-chromanone (B43037) derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netacs.org Structure-activity relationship (SAR) analyses have revealed that specific structural features are crucial for this activity. For instance, a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the 4-chromanone scaffold, along with hydroxyl groups at the 5- and 7-positions, enhance antibacterial efficacy. researchgate.netacs.org Some of these compounds have exhibited minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against MRSA. researchgate.netacs.org

The position of hydroxyl groups on the chromanone ring has been shown to be a determining factor for antibacterial activity. Derivatives with a hydroxyl group at the 6- or 7-position demonstrated potent activity against Gram-positive bacteria, whereas a regioisomer with a 5-hydroxy substitution was found to be inactive. acs.org

While extensive research has focused on Staphylococcus species, including S. epidermidis, the specific activity of this compound derivatives against Enterococcus faecalis is less documented in the available literature. However, the broad activity against Gram-positive pathogens suggests potential efficacy that warrants further investigation.

A significant body of research points to the potential of this compound and 4-chromanone derivatives as antituberculosis agents. Several classes of these compounds have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

One study highlighted that the reduced this compound variants showed more potent antituberculosis activity than their corresponding 4-chromanone precursors. acs.org Specifically, 2-propyl-4-chromanol was identified as a potent compound with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. researchgate.netacs.org

Another promising class of compounds is the 3-benzylidene-4-chromanones. Certain derivatives from this series have emerged as lead compounds with IC50 and IC90 values of less than 1 µg/mL against M. tuberculosis H37Rv. nih.gov Importantly, these potent compounds were found to be significantly more toxic to the mycobacteria than to mammalian Vero cells, indicating a favorable selectivity index. nih.gov

Furthermore, novel hybrid molecules incorporating the chromanone scaffold have been developed. A class of spirooxindolopyrrolidine embedded chromanones has been synthesized and tested against both drug-sensitive and isoniazid-resistant clinical isolates of M. tuberculosis. A fluorine-substituted derivative, in particular, displayed potent activity, with a MIC of 0.39 μg/mL against the H37Rv strain.

The table below presents the antitubercular activity of selected this compound and 4-chromanone derivatives.

Compound Class/DerivativeTarget OrganismActivity (MIC/IC50/IC90)Reference
2-Propyl-4-chromanol M. tuberculosisMIC: 12.5 μg/mL researchgate.netacs.org
3-Benzylidene-4-chromanones (e.g., 1d, 1g, 1j) M. tuberculosis H37RvIC50 & IC90: < 1 µg/mL nih.gov
Fluorine-substituted spirooxindolopyrrolidine chromanone M. tuberculosis H37RvMIC: 0.39 μg/mL
4-Chromanone (3a) M. tuberculosisMIC: 200 μg/mL acs.org
4-Chromanone (3c) M. tuberculosisMIC: 50 μg/mL acs.org
This compound (4c) M. tuberculosisMIC: 25 μg/mL acs.org

This table summarizes findings from various studies on the antitubercular potential of this compound derivatives.

Antibiofilm Properties

Research into the antibiofilm properties of this compound derivatives is an emerging field. While direct studies on this compound derivatives are limited, investigations into structurally related chromone derivatives provide insights into their potential antibiofilm and antifungal activities. A study on various chromone derivatives demonstrated that certain chromone-3-carbonitriles exhibit significant antifungal and antibiofilm activity against several Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov

Notably, compounds such as 6-bromochromone-3-carbonitrile, chromone-3-carbonitrile, 6-isopropylchromone-3-carbonitrile, and 6-methylchromone-3-carbonitrile were found to have minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These derivatives were observed to inhibit biofilm formation by C. albicans by over 95% at a concentration of 10 µg/mL. The mechanism of this antibiofilm action is believed to be linked to the inhibition of cell aggregation and hypha formation, which are critical for the development of C. albicans biofilms. nih.gov

While these findings on chromone derivatives are promising, further research is necessary to specifically elucidate the antibiofilm mechanisms and spectrum of activity of this compound derivatives against a broader range of microbial pathogens.

Anti-inflammatory Effects and Related Signaling Pathway Modulation

Interference with 5-Lipoxygenase and Nuclear Factor Kappa B (NFκB) Pathways

The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate key signaling pathways involved in the inflammatory response. While direct evidence for this compound derivatives is still emerging, studies on structurally similar 2-phenyl-4H-chromen-4-one derivatives indicate a significant inhibitory effect on inflammatory pathways. These compounds have been shown to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net The activation of this pathway is a critical upstream event for the activation of the transcription factor Nuclear Factor Kappa B (NF-κB), a master regulator of inflammatory gene expression. nih.govnih.gov By inhibiting the TLR4/MAPK pathway, these chromene derivatives effectively downregulate the subsequent activation of NF-κB.

The 5-lipoxygenase (5-LOX) enzyme is another crucial target in the inflammatory cascade, responsible for the production of pro-inflammatory leukotrienes. researchgate.netmdpi.combiorxiv.orgmdpi.com Although direct inhibitory studies of this compound derivatives on 5-LOX are not yet widely available, the known anti-inflammatory potential of the broader chromane (B1220400) scaffold suggests that this is a plausible mechanism of action that warrants further investigation.

Modulation of Inflammatory Response Markers

Consistent with their interference with pro-inflammatory signaling pathways, derivatives of the this compound core structure have been shown to modulate the expression of key inflammatory response markers. Specifically, certain 2-phenyl-4H-chromen-4-one derivatives have been demonstrated to significantly decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in serum. researchgate.netnih.gov The downregulation of these cytokines is a direct consequence of the inhibition of the TLR4/MAPK and NF-κB signaling pathways. researchgate.netnih.gov TNF-α and IL-6 are pivotal mediators of the acute inflammatory response, and their inhibition is a key strategy in the management of inflammatory diseases. mdpi.com

Anticarcinogenic and Antitumor Investigations

Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, T24, SW480, A549, U251)

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines, highlighting their potential as anticancer agents.

A study focusing on 2-Methylene selanyl-4-chromanols revealed potent cytotoxic effects against the MCF-7 human breast cancer cell line. One particular derivative exhibited a half-maximal inhibitory concentration (IC50) of 3.157 µM, indicating significant anticancer efficacy. Other compounds in the same series also showed activity with IC50 values of 31.60 µM and 36.797 µM. researchgate.net Furthermore, research on chromanone derivatives has shown selective cytotoxicity against MCF-7 and A549 (non-small cell lung cancer) cell lines, with some compounds showing enhanced selectivity for cancer cells over normal cells. nih.gov

In the context of bladder cancer, while direct studies on this compound are limited, research on resveratrol-loaded nanoemulsions has shown cytotoxicity against the T24 cell line. mdpi.com

For colorectal cancer, the flavonoid morin has been shown to induce cytotoxicity in SW480 colon cancer cells in a dose- and time-dependent manner. frontiersin.orgresearchgate.net Similarly, hexahydrocurcumin, a derivative of a natural product, has also been reported to be cytotoxic to SW480 cells. nih.gov

Regarding glioblastoma, a study on a tetralol derivative, which shares some structural similarities with the chromanol core, demonstrated a reduction in the viability of U251 MG glioblastoma cells. nih.gov Another study showed that diferuloylmethane (curcumin) has a cytotoxic effect on the U251 cell line. cmbr-journal.com

The following table summarizes the cytotoxic activities of some this compound derivatives and related compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/Effective ConcentrationReference
2-Methylene selanyl-4-chromanol (Compound 9j)MCF-73.157 µM researchgate.net
2-Methylene selanyl-4-chromanol (Compound 9a)MCF-731.60 µM researchgate.net
2-Methylene selanyl-4-chromanol (Compound 9e)MCF-736.797 µM researchgate.net
Chromanone Derivative (Group B)MCF-7Lower IC50 vs normal cells nih.gov
Chromanone Derivative (Group B)A549Lower IC50 vs normal cells nih.gov
3-chlorophenylchromanone derivative (B2)A549Strong cytotoxicity nih.gov
MorinSW480Dose-dependent reduction frontiersin.orgresearchgate.net
HexahydrocurcuminSW480Cytotoxic at 100 µM nih.gov
Tetralol derivative NNC-55-0396U251Decreased cell viability nih.gov
Diferuloylmethane (Curcumin)U251Cytotoxic effect cmbr-journal.com

Inhibition of DNA Topoisomerase IV

DNA topoisomerase IV is a well-established target for antibacterial agents, playing a crucial role in DNA replication and chromosome segregation in bacteria. However, current scientific literature available through the conducted searches does not provide direct evidence of this compound derivatives acting as inhibitors of DNA Topoisomerase IV. Further research is required to explore this potential mechanism of action for this class of compounds.

Modulation of Apoptosis and Cell Proliferation Pathways

Certain derivatives of this compound have demonstrated the ability to influence programmed cell death (apoptosis) and the multiplication of cells. nih.gov These compounds can interfere with key signaling pathways that regulate the balance between cell survival and death, which is crucial for preventing uncontrolled cell growth, a hallmark of cancer. nih.gov

One area of investigation has been the effect of chromene derivatives, a class of compounds related to this compound, on cancer cell lines. For instance, the chromene derivative known as 4-Clpgc has been shown to reduce the viability of K562 chronic myeloid leukemia cells in a manner that is dependent on both the dose and the duration of treatment. nih.gov This compound was found to be the most potent among several tested derivatives, with a half-maximal inhibitory concentration (IC50) of 102 ± 1.6 μM after 72 hours of treatment. nih.gov

The mechanism behind this effect involves the induction of apoptosis. nih.gov Treatment with 4-Clpgc led to a significant increase in the percentage of apoptotic cells, from 6.09% in untreated K562 cells to 84.10% after 48 hours of exposure. nih.gov This induction of apoptosis is linked to the regulation of specific genes involved in the apoptotic pathway. nih.gov Research has shown that 4-Clpgc treatment increases the expression of pro-apoptotic genes like Bax and TP53, while simultaneously reducing the expression of the anti-apoptotic gene BCL2. nih.gov Specifically, in K562 cells, 4-Clpgc increased the expression of Bax and TP53 by 42.74 and 35.88-fold, respectively, and decreased BCL2 expression by 1.47-fold. nih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately favors the initiation of programmed cell death. nih.gov

Table 1: Effect of 4-Clpgc on K562 Cell Viability and Apoptosis-Related Gene Expression

Parameter Value Reference
IC50 (72h) 102 ± 1.6 μM nih.gov
Apoptotic Cells (48h) 84.10% nih.gov
Bax Gene Expression Fold Increase 42.74 nih.gov
TP53 Gene Expression Fold Increase 35.88 nih.gov
BCL2 Gene Expression Fold Decrease 1.47 nih.gov

Anti-HIV and Antiprotozoal Activities

Evaluation of HIV-1 Reverse Transcriptase Inhibition (e.g., Calanolide A Intermediates)

A notable this compound derivative with significant anti-HIV activity is Calanolide A. nih.govdrugbank.com This compound, originally isolated from the tree Calophyllum lanigerum, is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govasianjpr.com NNRTIs are a critical class of antiretroviral drugs that work by binding to a site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleosides bind. asianjpr.com This binding event interferes with the enzyme's ability to convert viral RNA into DNA, a crucial step in the HIV replication cycle. asianjpr.com

Calanolide A has demonstrated potent and selective inhibition of HIV-1 RT. asianjpr.com In vitro studies have shown its effectiveness against a wide range of HIV-1 isolates, with 50% effective concentration (EC50) values typically in the range of 0.02 to 0.5 μM. nih.govnih.gov A key advantage of Calanolide A is its activity against certain strains of HIV-1 that have developed resistance to other NNRTIs. drugbank.com For instance, it remains active against viruses with common NNRTI-resistance mutations such as K103N and Y181C. drugbank.comnih.gov

The mechanism of Calanolide A's inhibition of HIV-1 RT is complex and appears to involve two potential binding sites on the enzyme. nih.govwikipedia.org This dual-site binding capability is a unique feature not observed with other NNRTIs and may contribute to its distinct resistance profile. nih.gov While it is a potent inhibitor of HIV-1 RT, Calanolide A shows no significant activity against HIV-2 RT or human cellular DNA polymerases, highlighting its specificity. drugbank.comasianjpr.com

Antileishmanial Potency and Species-Selective Inhibition of cyt bc1 Activity

Derivatives of the this compound scaffold have also been explored for their potential against protozoan parasites, such as those causing leishmaniasis. Research has focused on chroman-4-one analogs as potential antileishmanial agents. nih.gov One of the proposed mechanisms for their antiparasitic action is the inhibition of pteridine reductase 1 (PTR1), an enzyme found in Leishmania and Trypanosoma parasites but not in their human hosts. nih.gov PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), an established drug target, making PTR1 an attractive target for developing new antiparasitic drugs. nih.gov

In addition to targeting PTR1, some chromanol derivatives have been found to modulate the activity of the mitochondrial cytochrome bc1 complex (also known as complex III). nih.gov This enzyme complex is a crucial component of the electron transport chain in both mammals and various pathogens. nih.govmdpi.com The chroman core is a common structural feature in both vitamin E derivatives and stigmatellin, a potent inhibitor of the cytochrome bc1 complex. nih.gov Studies have shown that certain synthetic tetramethyl chromanones can effectively decrease the activity of the cytochrome bc1 complex. nih.gov The binding of these compounds is thought to be similar, though not identical, to that of stigmatellin, suggesting that the chroman-2-one structure could serve as a template for developing new modulators of this enzyme complex. nih.gov This could have implications for treating parasitic diseases, as atovaquone, an inhibitor of the cytochrome bc1 complex, is used to treat malaria and other parasitic infections. mdpi.comnih.gov The potential for species-selective inhibition, targeting the parasite's cytochrome bc1 complex over the host's, is a key area of interest in developing safer and more effective antiprotozoal drugs. nih.gov

Effects on Ion Channels and Cardiac Electrophysiology

Stereoselective Inhibition of KCNQ1 and I(Ks) Potassium Channels

The this compound derivative 293B has been identified as a potent inhibitor of the KCNQ1 potassium channel. nih.govnih.gov This channel is responsible for the slowly activating delayed rectifier potassium current (I(Ks)), which plays a critical role in the repolarization of the cardiac action potential. acs.org The inhibition of KCNQ1 and I(Ks) by 293B is stereoselective, meaning the different enantiomers (mirror-image isomers) of the molecule have distinct effects. nih.govnih.gov

Kinetic studies have revealed that the (3R,4S)-293B enantiomer exhibits a time-dependent block of both KCNQ1 and I(Ks) currents, which is indicative of preferential binding to the open state of the channel. nih.govnih.gov In contrast, the (3S,4R)-293B enantiomer does not show this time-dependent block. nih.govnih.gov Furthermore, the inhibitory effect of (3R,4S)-293B, but not (3S,4R)-293B, increases with more frequent stimulation (e.g., a 2 Hz train of stimuli). nih.govnih.gov This property is known as "use-dependency." The inhibition by both enantiomers does not appear to be significantly dependent on voltage or extracellular potassium concentration. nih.govnih.gov

Table 2: Stereoselective Effects of 293B Enantiomers on KCNQ1 and I(Ks) Channels

Feature (3R,4S)-293B (3S,4R)-293B Reference
Time-Dependent Block Yes No nih.govnih.gov
Preferential Channel State Open - nih.govnih.gov
Use-Dependency (at 2 Hz) Increased Inhibition No Increase nih.govnih.gov
Voltage-Dependence Not Significant Not Significant nih.govnih.gov

Implications for Antiarrhythmic Drug Development and Cardiotoxicity Studies

The specific electrophysiological properties of this compound derivatives like 293B have significant implications for the development of new antiarrhythmic drugs. nih.gov Drugs that block the I(Ks) current are classified as Class III antiarrhythmics, which work by prolonging the cardiac action potential duration and thereby preventing certain types of tachyarrhythmias. wikipedia.org The positive use-dependency exhibited by the (3R,4S)-293B enantiomer is a particularly desirable characteristic for a Class III antiarrhythmic agent. nih.govnih.gov This property suggests that the drug would have a greater effect at faster heart rates, which are characteristic of tachyarrhythmias, while having a lesser effect at normal heart rates, potentially reducing the risk of proarrhythmic side effects. nih.govnih.gov

The development of selective I(Ks) blockers like HMR1556, a derivative of 293B, has been pursued for antiarrhythmic therapy. acs.org The stereoselective nature of these compounds allows for the fine-tuning of their pharmacological effects. The (3R,4S) enantiomer of 293B, with its specific inhibitory properties, serves as a valuable pharmacological tool for investigating the therapeutic potential of I(Ks) blockade. nih.govnih.gov

Furthermore, understanding the interaction of this compound derivatives with cardiac ion channels is crucial for cardiotoxicity studies. frontiersin.orgnih.gov Drug-induced effects on cardiac ion channels can lead to arrhythmias, a significant safety concern in drug development. nih.gov The detailed characterization of how compounds like 293B and its analogs block specific channels such as KCNQ1 provides a model for assessing the potential cardiotoxic risks of new chemical entities. frontiersin.orgnih.gov

Other Biological Activities (e.g., Antidiabetic, Antiviral, Antifungal)​mdpi.com

Beyond the well-documented pharmacological effects, derivatives of the this compound scaffold have demonstrated a range of other significant biological activities, including antidiabetic, antiviral, and antifungal properties. These findings highlight the versatility of the chromanol framework as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets.

Antidiabetic Activity

Certain chromane derivatives have been identified as potential agents for managing diabetes. Their mechanisms often involve the inhibition of key enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase.

One study investigated a novel chromane compound and its derivatives (S23-S32) for their antidiabetic potential. In vitro assays revealed that the new chromane and derivative S23 exhibited significant α-amylase and α-glucosidase inhibitory activity. researchgate.net Furthermore, in vivo studies using a streptozotocin (STZ)-induced diabetic model showed that the new chromane and compound S23 significantly lowered blood sugar levels when compared to the standard drug, metformin. researchgate.net

Another series of 3-benzylidene-4-chromanone derivatives was evaluated for α-glucosidase inhibitory activity. researchgate.net Among the synthesized compounds, compounds 12 , 14 , and 18 displayed potent inhibitory effects, suggesting that the 3-benzylidene-4-chromanone skeleton could be a promising lead for developing novel α-glucosidase inhibitors with antioxidant properties. researchgate.net

Table 1: Antidiabetic Activity of Selected this compound Derivatives

CompoundActivity TypeKey FindingsSource
New Chromane Derivativeα-amylase and α-glucosidase inhibition, in vivo hypoglycemicShowed significant enzyme inhibition and lowered blood sugar in STZ-induced models. researchgate.net
Compound S23α-amylase and α-glucosidase inhibition, in vivo hypoglycemicDemonstrated notable enzyme inhibition and blood glucose reduction. researchgate.net
Compound 12α-glucosidase inhibitionIC50: 15 μM researchgate.net
Compound 14α-glucosidase inhibitionIC50: 25 μM researchgate.net
Compound 18α-glucosidase inhibitionIC50: 28 μM researchgate.net

Antiviral Activity

The this compound scaffold is also present in compounds exhibiting activity against a variety of viruses. Research has focused on derivatives of the related 4H-chromen-4-one structure, which have shown inhibitory effects against viruses such as SARS-CoV-2, Chikungunya virus (ChikV), and Human Immunodeficiency Virus (HIV).

In the context of the COVID-19 pandemic, flavonoids containing a 4H-chromen-4-one scaffold were investigated for their potential to combat the SARS-CoV-2 virus. nih.gov Through computational screening and subsequent in vitro assays, isoginkgetin was identified as a potent inhibitor of the SARS-CoV-2 virus, with an IC₅₀ value of 22.81 μM in Vero cells. nih.gov

A separate study synthesized nineteen 2-aryl-4H-chromen-4-one derivatives and tested their antiviral activity against the Chikungunya virus. researchgate.net Three compounds, 2a , 2b , and 2g , were found to be active, with compounds 2a and 2b , which feature a heterocyclic ring at the 2nd position, being the most potent inhibitors. researchgate.net

Furthermore, chromone alkaloids isolated from Schumanniophyton magnificum have been evaluated for their antiviral properties. The secondary amine schumannificine displayed the most significant activity against HIV. nih.gov The study suggested that the presence of a piperidine ring and unsubstituted hydroxy groups favors anti-HIV activity, likely due to irreversible binding to the gp120 envelope protein. nih.gov

Table 2: Antiviral Activity of Selected this compound and Related Derivatives

CompoundTarget VirusActivity (IC50)Source
IsoginkgetinSARS-CoV-222.81 μM nih.gov
Compound 2aChikungunya Virus (ChikV)0.44 μM researchgate.net
Compound 2bChikungunya Virus (ChikV)0.45 μM researchgate.net
Compound 2gChikungunya Virus (ChikV)2.02 μM researchgate.net
SchumannificineHuman Immunodeficiency Virus (HIV)Potent Activity Reported nih.gov

Antifungal Activity

Derivatives of chroman-4-one have shown significant promise as antifungal agents, particularly against various Candida species, which are common causes of fungal infections in humans.

A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antimicrobial activity. mdpi.comnih.gov Compounds 1 , 2 , and 21 were noted for demonstrating greater potency than the positive control, especially against Candida species. nih.gov The research indicated that the presence of methoxy substituents at the meta position of ring B in homoisoflavonoids enhances bioactivity. mdpi.comnih.gov

Another investigation into the antifungal activity of (E)-benzylidene-chroman-4-one against Candida revealed fungicidal-like activity. mdpi.com The compound's Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranged from 62.5 µg/mL (264.52 µM) to 1000 µg/mL (4232.44 µM) against various Candida strains, with the antifungal effect likely occurring through action on the plasma membrane. mdpi.com

Additionally, a study on chromone-3-carbonitriles reported good antifungal activity against nine Candida species, with MIC values ranging from 5 to 50 µg/mL. researchgate.net These compounds also significantly inhibited biofilm formation by C. albicans, a key factor in the persistence of infections. researchgate.netnih.gov

Table 3: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative ClassFungal SpeciesActivity (MIC)Source
Compound 1, 2, 21 (Chroman-4-one derivatives)Candida speciesPotent activity, greater than positive control. nih.gov
(E)-benzylidene-chroman-4-oneCandida species62.5 - 1000 µg/mL mdpi.com
Chromone-3-carbonitrilesCandida species (nine strains)5 - 50 µg/mL researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Chromanol Derivatives

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Chromanol derivatives. ¹H and ¹³C NMR spectra provide precise information about the molecular framework.

In a typical ¹H NMR spectrum of the this compound core, the protons on the aromatic ring generally appear as multiplets in the downfield region, typically between δ 6.5 and 8.0 ppm. The proton at position 4 (H4), being attached to a carbon bearing a hydroxyl group, is expected to resonate in the range of δ 4.5-5.0 ppm. The methylene (B1212753) protons at positions 2 and 3 (H2 and H3) would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other and to the H4 proton. Their chemical shifts are generally found in the δ 2.0-4.5 ppm region. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The aromatic carbons resonate in the δ 115-160 ppm range. The carbon bearing the hydroxyl group (C4) is typically found around δ 65-75 ppm. The methylene carbons, C2 and C3, are expected in the upfield region of the spectrum. For instance, in derivatives of the related 4-hydroxycoumarin, the C4 carbon has been reported around 178.3 ppm, while other aromatic carbons appear between 116.6 and 153.4 ppm ceon.rs.

Interactive Data Table: Representative NMR Chemical Shifts for a this compound Scaffold Below is a table of expected chemical shift ranges for the core this compound structure.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-H₂~3.8 - 4.2~60 - 70
C3-H₂~1.9 - 2.3~30 - 40
C4-H~4.6 - 5.0~65 - 75
C4-OHVariable (broad)-
Aromatic-H~6.7 - 7.8-
C4a-~120 - 125
C5-~125 - 130
C6-~120 - 125
C7-~130 - 135
C8-~115 - 120
C8a-~150 - 155

Note: These are approximate ranges and can be influenced by substitution patterns and the solvent used.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. The electron ionization (EI) mass spectrum of this compound (C₉H₁₀O₂) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight wikipedia.org.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). For this compound, a significant fragmentation likely involves the cleavage of bonds adjacent to the oxygen atom in the heterocyclic ring, leading to characteristic fragment ions. The fragmentation of the molecular ion can produce stable radical cations and neutral fragments that are indicative of the chromane (B1220400) structure.

Chiroptical Methods for Stereochemical Assignment

Since the C4 carbon of this compound is a stereocenter, chiroptical methods are essential for assigning the absolute configuration of its enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral molecule produce mirror-image CD spectra. This technique is highly sensitive to the stereochemistry of the molecule. For this compound, the enantiomers exhibit distinct CD spectra, allowing for their differentiation. The (4R)- and (4S)-enantiomers of this compound show characteristic Cotton effects, which are positive or negative peaks in the CD spectrum. For example, the on-line recorded CD spectra of the separated enantiomers of this compound show mirror-image curves, with the 4R enantiomer displaying two positive Cotton effects around 220 nm.

To unambiguously assign the absolute configuration, experimental CD spectra are often compared with theoretical spectra generated through quantum chemical calculations. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating the Electronic Circular Dichroism (ECD) spectrum of a molecule.

By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., 4R-Chromanol), and comparing it to the experimentally obtained spectrum, the absolute configuration of the synthesized or isolated compound can be confidently determined. A good agreement between the calculated and experimental spectra confirms the stereochemical assignment. For this compound, TD-DFT calculations have been shown to be in excellent agreement with the experimental spectrum of the (4R)-enantiomer, confirming the elution order and absolute configuration of the separated enantiomers.

Kinetic and Mechanistic Characterization in Biological Systems

Understanding the kinetic and mechanistic properties of this compound derivatives is crucial for evaluating their biological activity. Many derivatives of the related 4-hydroxycoumarin are known for their anticoagulant properties, which stem from their ability to inhibit the enzyme vitamin K epoxide reductase wikipedia.org.

The study of enzyme kinetics involves measuring reaction rates under varying conditions to elucidate the enzyme's catalytic mechanism and how its activity is controlled. For this compound derivatives that act as enzyme inhibitors, kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (e.g., Ki value). Techniques such as stopped-flow analysis and surface plasmon resonance can provide real-time data on the binding and dissociation rates of the compound with its biological target.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of paramagnetic species, including the radical intermediates formed during the oxidation of this compound derivatives. nih.gov When a this compound derivative acts as an antioxidant by donating a hydrogen atom, it forms a chromanoxyl radical. ESR spectroscopy can provide detailed information about the electronic structure and the distribution of the unpaired electron within this radical intermediate.

The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants (hfs). The g-factor is characteristic of the radical and its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) within the radical, causing the ESR signal to split into multiple lines. The magnitude of the hyperfine splitting is proportional to the spin density of the unpaired electron at the interacting nucleus, providing a map of the electron's delocalization.

In the case of chromanoxyl radicals derived from this compound, the hyperfine structure of the ESR spectrum is primarily due to interactions with the methyl protons at positions 5, 7, and 8, and the methylene protons at position 4 of the chroman ring. nih.gov The analysis of these hyperfine coupling constants allows for the unambiguous identification of the chromanoxyl radical and provides insights into the influence of substituents on the stability and reactivity of the radical.

Below is a table of representative proton hyperfine coupling constants for tocopheroxyl radicals, which share the same fundamental chromanol ring structure as this compound derivatives and serve as excellent model compounds.

Tocopherol DerivativeProton PositionHyperfine Coupling Constant (Gauss)
α-Tocopheroxyl5-CH₃5.89
7-CH₃4.43
8-H0.98
β-Tocopheroxyl5-CH₃5.67
7-H4.76
8-CH₃0.84
γ-Tocopheroxyl5-H6.02
7-CH₃4.88
8-CH₃0.98

This table presents representative hyperfine coupling constants for different tocopheroxyl radicals, which are structurally related to this compound radicals. The data is compiled from typical values found in the literature for illustrative purposes.

Stopped-Flow Photometry for Reaction Rate Determinations

Stopped-flow photometry is a rapid-mixing technique that allows for the study of chemical reaction kinetics on a millisecond timescale. This method is particularly well-suited for determining the rates of fast reactions, such as the scavenging of free radicals by antioxidants like this compound derivatives. nih.gov The technique involves rapidly mixing two reactant solutions and then abruptly stopping the flow, allowing the reaction to be monitored in an observation cell, typically by UV-Vis spectrophotometry.

In the context of this compound, stopped-flow photometry can be used to measure the second-order rate constants (k) for the reaction of a this compound derivative with a stable free radical, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or a peroxyl radical. nih.gov By monitoring the disappearance of the radical's characteristic absorbance over time, the reaction rate can be determined.

These kinetic studies are essential for quantifying the antioxidant activity of different this compound derivatives and for understanding how structural modifications affect their reactivity. For example, the rate constants for hydrogen atom abstraction from various tocopherol derivatives (which are substituted 6-hydroxychromans) by phenoxyl radicals have been determined using this method, revealing the superior antioxidant activity of certain synthetic derivatives over the natural α-tocopherol. nih.gov

The following table provides examples of second-order rate constants for the reaction of various antioxidants with the DPPH radical, as determined by stopped-flow photometry.

Antioxidant CompoundSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)
Ascorbic acid21,100 ± 570
Catechin1,530 ± 80
Epicatechin2,050 ± 110
Quercetin3,070 ± 150
Rutin1,890 ± 90
Tannic acid2,540 ± 130

This table showcases second-order rate constants for the reaction of various antioxidants with the DPPH radical, determined using a kinetic-based stopped-flow method. nih.govresearchgate.net These values illustrate the range of reactivity that can be quantified with this technique.

Electrochemical Characterization of Oxidized Intermediate Forms

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound derivatives and characterizing their oxidized intermediate forms. uevora.pt Cyclic voltammetry involves sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound.

For a this compound derivative, the first anodic peak in the cyclic voltammogram corresponds to the oxidation of the hydroxyl group on the chroman ring, leading to the formation of the chromanoxyl radical. The potential at which this peak occurs (the anodic peak potential, Epa) is a measure of the ease of oxidation of the compound. A lower oxidation potential generally indicates a better antioxidant activity, as the compound can more readily donate an electron or hydrogen atom to a free radical. uevora.pt

By analyzing the shape of the voltammogram and the presence of corresponding cathodic peaks (reduction peaks), the reversibility of the oxidation process can be assessed. An irreversible or quasi-reversible process suggests that the initially formed radical intermediate undergoes subsequent chemical reactions. These follow-up reactions can be further investigated by varying the scan rate in the cyclic voltammetry experiment.

The table below presents the anodic peak potentials for the oxidation of several coumarin and dicoumarol derivatives, which are structurally related to this compound and exhibit similar redox behavior.

CompoundFirst Anodic Peak Potential (Epa1) (V)Second Anodic Peak Potential (Epa2) (V)
6,7-dihydroxycoumarin0.350.75
3-bromo-6,7-dihydroxycoumarin0.380.80
6,7-dihydroxy-3-[(E)-2-phenylethenyl]coumarin0.42-
3,3'-methylene-bis(4-hydroxycoumarin) (Dicoumarol)-1.21 (Reduction Peak)-1.68 (Reduction Peak)
3,3'-(phenylmethylene)-bis(4-hydroxycoumarin)-1.22 (Reduction Peak)-1.69 (Reduction Peak)

This table displays the anodic peak potentials for several coumarin derivatives and the reduction peak potentials for dicoumarol derivatives, as determined by cyclic voltammetry. uevora.ptlew.ro These values provide insight into the redox properties of compounds with structural similarities to this compound.

Medicinal Chemistry and Drug Discovery Platforms Utilizing the 4 Chromanol Scaffold

4-Chromanol as a Privileged Structure in Drug Design and Development

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a promising starting point for drug discovery. nih.govnih.gov The chromone and chromane (B1220400) skeletons, from which this compound is derived, are widely recognized as privileged scaffolds. nih.govrsc.orgresearchgate.net These structures are prevalent in a wide range of natural products and synthetic compounds that exhibit significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the this compound scaffold allows for the creation of large compound libraries through various synthetic modifications, enabling the exploration of diverse chemical spaces and the development of potent and selective bioactive compounds. mdpi.com

Scaffold optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. danaher.comwikipedia.org The this compound scaffold is highly amenable to such optimization. Structure-activity relationship (SAR) studies on chromanol and its close analog, chroman-4-one, have revealed key positions on the scaffold that can be modified to enhance biological activity.

For instance, in the development of antibacterial agents, SAR analysis of 4-chromanone (B43037) derivatives highlighted that introducing a hydrophobic substituent at the 2-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial activity. nih.govacs.org Subsequent reduction of the 4-keto group to a 4-hydroxyl group (forming the this compound) often leads to improved activity. Specifically, this compound derivatives like 2-n-heptyl-7-hydroxy-4-chromanol and 2-n-nonyl-7-hydroxy-4-chromanol showed better antibacterial effects against Gram-positive bacteria than their corresponding 4-chromanone precursors. nih.govacs.org This demonstrates a successful lead generation strategy where modification of the core scaffold—in this case, the oxidation state at the 4-position—yields compounds with superior biological profiles.

Fragment-Based Drug Discovery (FBDD) is a hit identification strategy that begins by screening libraries of small, low-molecular-weight compounds, or "fragments," against a biological target. nih.govyoutube.com These fragments typically exhibit weak binding but do so efficiently, making them excellent starting points for chemical elaboration. nih.govyoutube.com Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging. nih.gov

Privileged scaffolds like this compound are highly valuable in FBDD. Due to their proven interaction with various biological targets, fragments containing or resembling the chromanol core have a higher probability of binding to new targets. nih.gov A chromanol-based fragment could be identified through biophysical screening methods and then serve as an anchor point. Medicinal chemists could then use a "fragment growing" strategy, adding chemical functionalities to the scaffold to extend into adjacent binding pockets of the target protein, thereby systematically increasing potency and selectivity. nih.gov The inherent structural diversity achievable with the this compound core makes it an ideal template for generating fragment libraries and for the subsequent optimization process that is central to FBDD.

Development of Therapeutic Agents Targeting Specific Pathways

The this compound scaffold has been successfully employed to create therapeutic agents that target specific biological pathways implicated in a range of diseases, from neurodegeneration and cancer to metabolic disorders and infectious diseases.

Sirtuins are a class of enzymes involved in critical cellular processes, and their dysregulation is linked to aging-related diseases like neurodegenerative disorders and cancer. nih.govnih.gov Sirtuin 2 (SIRT2) in particular has emerged as an important therapeutic target. nih.gov Research has identified the chroman-4-one scaffold, a close structural relative of this compound, as a potent and selective inhibitor of SIRT2. nih.govacs.org

A series of substituted chroman-4-one derivatives were synthesized and evaluated, revealing that substitutions at the 2-, 6-, and 8-positions were key to inhibitory activity. nih.govacs.orgcancer.gov Structure-activity relationship studies demonstrated that an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, was crucial for high potency. nih.govacs.org The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 of 1.5 μM and high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.orgcancer.gov These findings establish the chromane framework as a critical starting point for developing novel SIRT2 inhibitors for therapeutic use. nih.govnih.gov

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives This interactive table summarizes the inhibitory activity of selected compounds.

Compound Name Substituents SIRT2 IC50 (μM)
6,8-dibromo-2-pentylchroman-4-one 2-pentyl, 6-bromo, 8-bromo 1.5 nih.govacs.orgcancer.gov

Mitochondrial dysfunction is a central factor in numerous pathologies. A novel class of compounds derived from 6-chromanol, known as SUL-compounds, has been developed to preserve mitochondrial function. nih.govnih.gov These compounds leverage the intrinsic antioxidant capacity of the 6-chromanol group, which is also present in vitamin E. nih.gov However, their primary therapeutic efficacy stems from their ability to support the mitochondrial electron transport chain, specifically complexes I and IV. nih.govnih.govresearchgate.net

By enhancing the efficiency of these complexes, SUL-compounds help maintain ATP production and limit mitochondrial oxidative stress, particularly under conditions of cellular stress like hypothermia or sepsis. nih.govnih.gov For example, the compound SUL-138 has been shown to protect against mitochondrial dysfunction in endothelial cells and preserve kidney function in preclinical sepsis models. nih.gov Furthermore, SUL-138 has demonstrated the ability to cross the blood-brain barrier and has shown promise in models of Alzheimer's disease by enhancing synaptic plasticity, improving memory, and reducing amyloid-beta plaque load. nih.gov

The this compound scaffold has also served as a template for the development of agents against infectious diseases. The search for new antibiotics is critical due to the rise of drug-resistant pathogens. nih.gov Studies have explored this compound and 4-chromanone derivatives for their antibacterial properties.

Research has shown that certain this compound derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The conversion of the ketone at position 4 in chromanones to a hydroxyl group in chromanols was found to improve antibacterial effects. nih.govacs.org For example, 2-propyl-4-chromanol displayed potent antituberculosis activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.govacs.org Other derivatives also showed significant activity against strains of Enterococcus faecalis and S. aureus. nih.gov While the broader chromene scaffold has been investigated for antiprotozoal activity against parasites like Trypanosoma cruzi and Leishmania, the direct this compound structure has been more specifically validated in antibacterial applications. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives This interactive table displays the Minimum Inhibitory Concentration (MIC) of selected compounds against various bacterial strains.

Compound Name Bacterial Strain MIC (μg/mL)
2-propyl-4-chromanol Mycobacterium tuberculosis 12.5 nih.govacs.org
2-n-heptyl-7-hydroxy-4-chromanol Gram-positive bacteria 12.5–25 nih.gov

Computational Approaches in this compound Medicinal Chemistry

Computational chemistry has become an essential tool in modern drug discovery, offering methods to accelerate the identification and optimization of new therapeutic agents. juniperpublishers.comscispace.com These approaches allow researchers to model molecular interactions, predict biological activity, and assess the drug-like properties of compounds before undertaking costly and time-consuming experimental synthesis and testing. researchgate.netneuroquantology.com For a scaffold like this compound, these techniques would theoretically enable the exploration of its potential as a privileged structure in various therapeutic areas.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target macromolecule, such as a protein or enzyme. juniperpublishers.comneuroquantology.com This method is crucial in structure-based drug design, where the three-dimensional structure of the biological target is known. nih.gov

The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. openmedicinalchemistryjournal.com A higher docking score typically indicates a more stable and favorable interaction. The primary goals of molecular docking studies are:

To elucidate binding modes: Understanding how a ligand, such as a this compound derivative, fits into the target's binding pocket and identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.

Virtual Screening: Computationally screening large libraries of compounds against a specific target to identify potential "hits" for further experimental investigation. openmedicinalchemistryjournal.com

Lead Optimization: Guiding the chemical modification of a lead compound to enhance its binding affinity and selectivity for the target.

While numerous docking studies have been performed on related scaffolds like chromanones and chromones, specific examples detailing the binding interactions of this compound derivatives with biological targets are not available in the reviewed literature.

In Silico Profiling for Biological Potency and Selectivity

In silico profiling involves the use of computational models to predict the biological and physicochemical properties of compounds. nih.gov This process is vital for prioritizing candidates in the early stages of drug discovery and for identifying potential liabilities.

One of the key applications of in silico profiling is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. juniperpublishers.comscispace.com By analyzing a dataset of molecules with known activities, these models can predict the potency of new, untested compounds. This allows medicinal chemists to focus synthetic efforts on molecules that are predicted to be most active.

Furthermore, in silico methods are used to predict:

Selectivity: Assessing the likelihood of a compound binding to its intended target versus other off-target proteins. High selectivity is crucial for minimizing side effects.

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. This helps in evaluating its potential as a drug candidate by identifying possible issues with pharmacokinetics or toxicity early in the discovery pipeline. nih.gov

These computational tools enable the creation of a comprehensive profile for a potential drug candidate, guiding the design of molecules with improved efficacy and safety. However, specific studies applying these in silico profiling methods to predict the biological potency and selectivity of this compound derivatives could not be identified in the literature search.

Future Directions and Emerging Research Perspectives on 4 Chromanol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of chromanol derivatives is undergoing a significant evolution, driven by the principles of green chemistry. Traditional synthesis methods are often criticized for their reliance on hazardous reagents and the generation of toxic waste. nih.gov In response, researchers are pioneering eco-friendly alternatives that emphasize sustainability without compromising efficiency.

Recent advancements include the use of innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry. nih.govresearchgate.net These methods offer substantial benefits, including scalability, cost-effectiveness, and simpler purification processes. nih.gov Furthermore, the adoption of environmentally benign solvents, like water, and the use of mild, recyclable organocatalysts are becoming more prevalent. researchgate.netresearchgate.netsharif.edu One-pot, multicomponent reactions are also being highlighted as a valuable strategy for green synthesis, allowing for the creation of complex molecules in a single step and minimizing waste. researchgate.net A notable example is a two-step synthesis that first involves a Michael addition of phenols to acrylonitriles, followed by treatment with trifluoromethanesulfonic acid and trifluoroacetic acid to yield 4-chromanones, the direct precursors to 4-chromanols, in moderate to excellent yields. researchgate.net

The development of methods for producing chiral 4-chromanol derivatives is also a key area of focus, as the three-dimensional structure of these molecules can dramatically affect their biological activity. google.com Efficiently synthesizing specific stereoisomers is crucial for both pharmaceutical and organic synthesis applications. google.com

Table summarizing emerging sustainable synthesis methodologies for chromanols and related compounds:

MethodologyKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, increased yields, cost-effective, scalable. nih.govresearchgate.net
Ultrasound-Assisted SynthesisApplication of ultrasonic waves to enhance chemical reactions.Environmentally benign, high yields in short reaction times. nih.govresearchgate.net
Green CatalystsUtilization of non-toxic, recyclable catalysts (e.g., organocatalysts, nano-catalysts).Reduces hazardous waste, promotes sustainability. researchgate.netsharif.edu
Aqueous Media ReactionsUsing water as a solvent.Non-toxic, economical, environmentally friendly. researchgate.net
MechanochemistryReactions conducted by grinding solids together (ball milling).Solvent-free, reduces waste, energy-efficient. researchgate.net

Investigation of Undiscovered Biological Activities and Therapeutic Potentials

The chromanol scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological activities. nih.govnih.gov Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govmdpi.com Building on this foundation, future research aims to uncover new therapeutic applications for this compound and its derivatives.

Emerging areas of therapeutic interest include:

Antiparasitic Agents: Chroman-4-one derivatives, structurally similar to 4-chromanols, have been identified as inhibitors of pteridine reductase 1 (PTR1), an enzyme crucial for the survival of trypanosomatid parasites that cause diseases like Human African Trypanosomiasis and Leishmaniasis. nih.gov This provides a strong rationale for investigating 4-chromanols as potential antiparasitic drug candidates. nih.gov

Neurodegenerative Diseases: The antioxidant properties of chromanols, such as 2,2,5,7,8-pentamethyl-6-chromanol (PMC), are being explored for their protective effects in neurodegenerative contexts. mdpi.com For instance, PMC has been shown to protect retinal pigment epithelial cells from oxidative stress-induced damage, a process implicated in age-related macular degeneration. mdpi.com

Antimicrobial Applications: With the rise of microbial resistance, there is an urgent need for new antimicrobial agents. Chroman-4-one derivatives have shown activity against pathogenic microorganisms, including various species of Candida. mdpi.com This suggests that this compound compounds could be a fruitful area for the development of new antifungal drugs.

Anti-inflammatory and Anti-carcinogenic Effects: Natural chromanols and chromenols have been shown to interact with signaling pathways central to inflammation, apoptosis, and cell proliferation. nih.gov They can regulate the expression of key pro-inflammatory enzymes and cytokines, indicating their potential as anti-inflammatory and cancer-preventive therapies. nih.gov

Advanced Mechanistic Studies and Target Validation

A critical step in translating the therapeutic potential of this compound into viable treatments is to precisely understand its molecular mechanisms of action and validate its biological targets. Future research will increasingly rely on a combination of computational and experimental techniques to achieve this.

Advanced computational methods, such as molecular docking and network pharmacology, are powerful tools for predicting how this compound derivatives might interact with specific proteins. mdpi.commdpi.com For example, molecular modeling has been used to predict that certain chroman-4-one derivatives exert their antifungal effects by targeting key proteins in Candida albicans, such as HOG1 kinase. mdpi.com These in silico predictions guide experimental work, helping to prioritize targets for validation. mdpi.commdpi.com

Experimentally, techniques that combine extensive data with computational analysis are becoming essential. bris.ac.uk For instance, researchers can use deuterium incorporation studies to trace metabolic pathways and guide computational mechanistic investigations, which in turn inspire further experiments. bris.ac.uk Crystallography is another indispensable tool, providing high-resolution three-dimensional structures of a compound bound to its protein target. nih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of the chromanol scaffold to enhance potency and selectivity. nih.gov

Integration of Multi-omics Data with this compound Research

The advent of multi-omics—the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize natural product research and drug discovery. nih.govuic.edu Applying these powerful technologies to this compound research will provide an unprecedented, system-wide view of its biological effects.

By combining different layers of biological data, researchers can move beyond a single target and understand the broader impact of this compound on cellular networks. nih.govnih.gov For example:

Genomics and Transcriptomics can identify the genes and gene expression networks that are altered by this compound treatment, revealing the cellular pathways it modulates. nih.govmaxapress.com

Proteomics can provide a snapshot of all the proteins present in a cell, showing how their levels or activity change in response to the compound. nih.gov

Metabolomics analyzes the complete set of metabolites, offering insights into how this compound affects the cell's metabolic state. nih.govumn.edutmc.edu

Integrating these datasets can help to elucidate complex mechanisms of action, identify novel therapeutic targets, and discover biomarkers for predicting treatment response. maxapress.commedrxiv.org The use of artificial intelligence and machine learning to analyze these vast and complex datasets will be crucial for extracting meaningful biological insights and accelerating the discovery and development of this compound-based therapies. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers verify the chemical purity of 4-Chromanol for experimental use?

  • Methodological Answer : Purity verification typically involves chromatographic techniques (e.g., GC or HPLC) combined with spectral analysis (NMR, IR). For example, enantiomeric purity (>99.0% ee) can be confirmed via high-performance liquid chromatography (HLC) using chiral columns . Batch-specific documentation from suppliers (e.g., Kanto Reagents) often includes purity certificates and storage recommendations (e.g., 0–6°C for stability) .

Q. What experimental designs are suitable for assessing this compound's effects on cardiac action potentials?

  • Methodological Answer : Microelectrode techniques on isolated sino-auricular (SA) node strips from model organisms (e.g., mice) are standard. Parameters like repolarization velocity (dV/dt), diastolic depolarization rate, and action potential (AP) frequency should be measured before and after this compound application (e.g., 30 μM). Controls must include baseline AP parameters and vehicle effects .

Q. How is this compound identified and quantified in plant extracts (e.g., Piper betle)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is employed to detect this compound in extracts. For instance, aqueous extracts of P. betle showed 27.81% this compound content, with validation via retention time matching and spectral library comparisons . Solvent choice (aqueous vs. ethanol) significantly impacts yield due to differential solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role as an antimicrobial vs. cardiovascular agent?

  • Methodological Answer : Context-dependent mechanisms must be analyzed. For example, this compound’s antibacterial action (11.86% in P. betle ethanol extracts) involves membrane disruption in Gram-negative bacteria , while its cardiovascular effects (e.g., IKs channel inhibition) require tissue-specific ion channel profiling . Dose-response studies and tissue/cell-type specificity assays (e.g., patch-clamp for ion channels) can clarify these dual roles .

Q. What strategies address variability in this compound’s efficacy across experimental models?

  • Methodological Answer : Variability may arise from differences in species (mouse vs. human SA node cells), preparation methods (isolated strips vs. whole tissue), or concentration ranges. Researchers should:

  • Replicate experiments across models (e.g., latent vs. true pacemaker cells ).
  • Use standardized protocols for compound dissolution (e.g., DMSO vs. saline).
  • Validate findings with complementary techniques (e.g., molecular docking to confirm IKs binding ).

Q. How can computational methods enhance the study of this compound’s pharmacological targets?

  • Methodological Answer : Molecular docking against targets like HMG-CoA reductase (for anti-hyperlipidemic activity) or potassium channels (e.g., KCNQ1/KCNE1 for IKs) can predict binding affinity and mechanistic pathways. ADME/Tox profiling (e.g., SwissADME) further prioritizes this compound derivatives for synthesis . For example, this compound showed high binding affinity to HMG-CoA reductase in silico, supporting its role in lipid metabolism .

Q. What ethical and analytical practices are critical when studying this compound in biological systems?

  • Methodological Answer :

  • Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., Physiological Society standards for SA node experiments ).
  • Data validation : Use statistical tools (e.g., ANOVA for AP frequency changes ) and error analysis (e.g., uncertainty quantification in GC-MS ).
  • Contradiction analysis : Apply qualitative frameworks (e.g., identifying principal contradictions in multi-mechanistic studies ) to prioritize dominant pathways (e.g., IKs inhibition over antimicrobial effects ).

Methodological Considerations for Data Interpretation

  • Handling conflicting results : Cross-validate findings using orthogonal methods. For example, if this compound’s antifungal activity contradicts its lack of cytotoxicity in cardiac models , assess cell-type-specific toxicity via MTT assays.
  • Reproducibility : Document solvent preparation (e.g., stock concentration, storage conditions ) and experimental parameters (e.g., temperature during AP recordings ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.